3'-Amino-3'-deoxyadenosine

Übersicht

Beschreibung

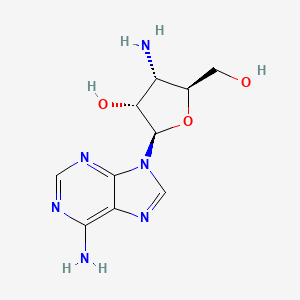

3’-Amino-3’-deoxyadenosine, also known as 3’-NH2-ATP, is an analogue of adenosine-5’-O-triphosphate (ATP) in which the ribose 3’-hydroxyl group is replaced by an amino group . It has a molecular weight of 266.26 .

Synthesis Analysis

A novel method for efficient synthesis of 3’-amino-3’-deoxyadenosine from adenosine was developed. Adenosine was reacted with triethyl orthoacetate and then acetyl bromide to afford 2’, 5’-0-acetyl-3’-bromo-3’-deoxyadenosine, which reacted with N-benzyl-4-nitrobenzenesulfonamide and then with thiophenol to yield 3’- (benzylamino)-3’-deoxy-adenosine .Molecular Structure Analysis

The IUPAC name of 3’-Amino-3’-deoxyadenosine is (2R,5S)-4-amino-2- (6-amino-9H-purin-9-yl)-5- (hydroxymethyl)tetrahydrofuran-3-ol . The molecular formula is C10H14N6O3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3’-amino-3’-deoxyadenosine include the reaction of adenosine with triethyl orthoacetate and acetyl bromide to afford 2’, 5’-0-acetyl-3’-bromo-3’-deoxyadenosine, which then reacts with N-benzyl-4-nitrobenzenesulfonamide and thiophenol .Physical And Chemical Properties Analysis

3’-Amino-3’-deoxyadenosine has a boiling point of 409.46 C at 760 mmHg and a melting point of 260-261 C. Its density is 1.2946g/cm3 .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Spalgomycin: has been observed to inhibit mitosis in meristematic cells of the onion root, which is a classic model for studying cell division . Additionally, it has shown promise in increasing the survival time of mice bearing Gardner lymphosarcoma, indicating its potential as an antitumor agent . The compound’s ability to be carcinostatic against various tumor cells in mice, such as adenocarcinoma S 3 A and Ehrlich Lettré carcinoma, highlights its significance in cancer research .

Synthesis Methodology

The development of efficient synthesis methods for 3’-Amino-3’-deoxyadenosine is crucial for its application in scientific research . A novel synthesis approach from adenosine has been developed, which could facilitate the production and availability of this compound for further study and application in various fields .

Biochemical Studies

3’-Amino-3’-deoxyadenosine: plays a role in biochemical studies, particularly in understanding the substrate specificity for enzymes like adenosine deaminase . Research in this area can provide insights into the structural requirements of nucleosides and their interactions with biological molecules .

Drug Delivery Systems

The compound’s properties can be harnessed in the development of drug delivery systems. For instance, its derivatives could be used in the formulation of stimuli-responsive hydrogels, which are gaining attention for their potential in controlled drug release and targeted therapy .

Tissue Engineering

In tissue engineering, Spalgomycin and its analogs may contribute to the creation of scaffolds that support cell growth and tissue formation. The compound’s biocompatibility and non-toxicity make it a candidate for such biomedical applications .

Transdermal Therapy

The application of 3’-Amino-3’-deoxyadenosine in transdermal therapy is an exciting prospect. It could be incorporated into textile-based therapies to treat skin-related diseases, offering a non-invasive method that overcomes the poor bioavailability of drugs from conventional administration .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that this compound has shown significant activity against certain types of cancer cells .

Mode of Action

It’s known that the compound has been observed to inhibit mitosis of meristematic cells . This suggests that it may interfere with cell division, which is a common target for many anticancer drugs.

Biochemical Pathways

It’s known that the compound has a structural resemblance to the aminonucleoside of puromycin, a potent nephrotoxic compound, and to 3’-deoxyadenosine (cordycepin), a nucleoside antibiotic isolated from the culture filtrate of cordyceps militaris . This suggests that it may interact with similar biochemical pathways as these compounds.

Pharmacokinetics

It’s known that the compound shows significant activity when administered intraperitoneally .

Result of Action

The result of Spalgomycin’s action is an increased survival time of mice bearing certain types of cancer, such as Gardner lymphosarcoma . This suggests that the compound has a cytostatic effect, inhibiting the growth and proliferation of cancer cells.

Action Environment

It’s known that the compound’s antitumor activity varies depending on the route of administration .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S)-4-amino-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDPUOKUEKVHIL-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Amino-3'-deoxyadenosine | |

CAS RN |

2504-55-4 | |

| Record name | 3′-Amino-3′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Amino-3'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

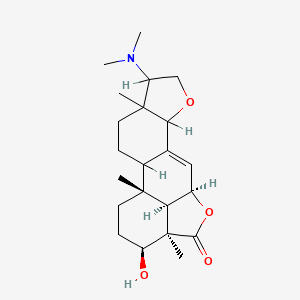

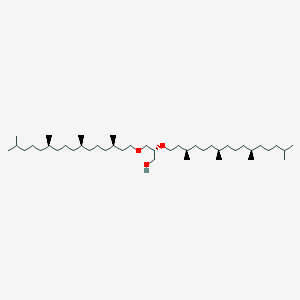

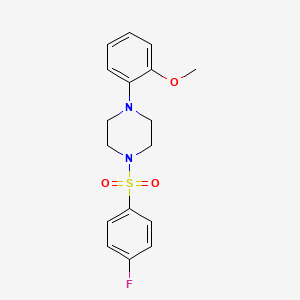

Feasible Synthetic Routes

Q & A

Q1: What are the downstream consequences of 3'-AmA's inhibition of RNA synthesis?

A2: Inhibition of RNA synthesis by 3'-AmA primarily affects the production of ribosomal RNA (rRNA), leading to a decrease in ribosome biogenesis and protein synthesis. [, ] This selective effect on rRNA synthesis is attributed to the structural changes 3'-AmA induces within the nucleolus, the site of ribosome assembly. [, ]

Q2: Does 3'-AmA affect normal cells and transformed cells differently?

A3: Research suggests that 3'-AmA can differentially impact normal and transformed cells. While it inhibits pre-rRNA processing in both cell types, the effects on pre-rRNA transcription and nucleolar structure appear more pronounced in transformed cells. [] This difference might be related to the higher rate of rRNA synthesis typically observed in transformed cells.

Q3: What is the molecular formula and molecular weight of 3'-amino-3'-deoxyadenosine?

A3: The molecular formula of 3'-AmA is C10H14N6O3. Its molecular weight is 266.25 g/mol.

Q4: Is there any available spectroscopic data for 3'-AmA?

A5: Yes, several studies have utilized NMR (Nuclear Magnetic Resonance) spectroscopy to characterize the conformation of 3'-AmA in solution. [, ] These studies typically focus on proton (1H) and carbon (13C) NMR spectra to analyze the compound's structure.

Q5: Is there information available regarding the stability of 3'-AmA under different conditions?

A6: While specific stability data for 3'-AmA is limited in the provided research, its synthesis often involves protecting groups to improve stability during chemical reactions. [, , ] This suggests potential sensitivity to certain conditions, and further investigation into its stability profile would be beneficial.

Q6: How do structural modifications of 3'-AmA affect its biological activity?

A8: Modifications at the 3'-amino group, such as acylation, are commonly employed in synthesizing 3'-AmA derivatives. [, , ] These modifications can impact the compound's activity, as observed with the synthesis of puromycin analogs. [, ] The N6-methyl groups in puromycin, absent in 3'-AmA, were found not to be essential for its inhibitory activity on protein synthesis, suggesting that modifications at this position might be tolerated. []

Q7: Are there specific structural features of 3'-AmA crucial for its interaction with RNA polymerase?

A9: The 3'-amino group is critical, as it prevents further RNA chain elongation. [, ] Additionally, studies using 3'-modified ATP analogs, including 3'-AmA-triphosphate, demonstrate potent inhibition of the RNA polymerase elongation step. [] This suggests the 3'-position plays a vital role in binding to the enzyme.

Q8: Has 3'-AmA been investigated for its antiviral activity?

A11: While 3'-AmA itself has not been extensively studied for antiviral activity, its derivative, puromycin aminonucleoside, and other 3'-aminonucleoside analogs have shown inhibitory effects against HIV-1 replication. [] These analogs were found to target reverse transcription, an early stage in the HIV-1 replication cycle. []

Q9: What in vitro models have been used to study the activity of 3'-AmA?

A9: Researchers have utilized various in vitro systems to investigate 3'-AmA's effects, including:

- Ehrlich ascites tumor cells: To study its impact on nucleic acid synthesis and labeling of RNA subspecies. [, ]

- Isolated nuclei: To analyze its effect on RNA formation catalyzed by aggregate enzymes. []

- Escherichia coli DNA-dependent RNA polymerase: To understand its interaction with the enzyme and its inhibitory effects on RNA synthesis. []

Q10: Have computational methods been used to study 3'-AmA?

A13: Yes, PCILO (Perturbative Configuration Interaction using Localized Orbitals) computations have been employed to investigate the conformation of 3'-AmA. [] These studies compared its conformational preferences to those of adenosine and cordycepin (3'-deoxyadenosine).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1194452.png)